molecular formula C9H10F3N3 B1394376 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine CAS No. 1219188-09-6

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine

Cat. No.: B1394376
CAS No.: 1219188-09-6
M. Wt: 217.19 g/mol
InChI Key: RRGVSKNPKBUIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine is a useful research compound. Its molecular formula is C9H10F3N3 and its molecular weight is 217.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Activity and Water Oxidation

    Ru complexes involving pyridazine derivatives, similar to 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, exhibit notable catalytic activity and are effective for water oxidation. These compounds show promising results in oxygen evolution, a critical process in water splitting and renewable energy applications (Zong & Thummel, 2005).

  • Metal-Coordination and Complex Formation

    Pyridazine derivatives have demonstrated the ability to coordinate with metals, forming complex structures. These include [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in the field of coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

  • Synthesis of Functionalized Pyridazine Derivatives

    Research on the synthesis of a range of functionalized pyridazine derivatives has shown that these compounds can be obtained with high yield and purity. Such derivatives have potential applications in various fields, including pharmaceuticals, due to their structural versatility (Singh et al., 2020).

  • Optoelectronic Applications

    Pyridazine-based materials are being explored for their use in optoelectronic applications. These materials exhibit strong absorption/emission properties and high thermal stability, making them suitable for use in devices like organic light-emitting diodes (OLEDs) (Liu et al., 2017).

  • Corrosion Inhibition

    Some pyridazine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds can form protective films on metal surfaces, thus mitigating corrosion, which is crucial in industrial applications (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Cycloaddition Reactions

    Studies on the cycloaddition reactions of pyrrolidin-1-yl acrylonitriles have provided insights into the formation of novel pyrrolo-pyridazines. These reactions are significant for the synthesis of new organic compounds with potential pharmaceutical applications (Deryabina et al., 2006).

  • Heterocyclic Synthesis

    The synthesis of pyridazine derivatives, including those with pyrrolidin-1-yl groups, has led to the creation of new heterocyclic compounds. These compounds have potential utility in the development of novel drugs and agricultural chemicals (Rossi et al., 2007).

  • Pharmacological Potential

    Pyridazine derivatives have shown potential in pharmacology, particularly in the synthesis of compounds with antihypertensive properties. This highlights their relevance in medicinal chemistry and drug development (Steiner, Gries, & Lenke, 1981).

  • Metal Complexes and Catalysis

    Pyridazine-bridged ligands have been utilized in the formation of homo- and heterometallic gold complexes, demonstrating their versatility in organometallic chemistry and potential applications in catalysis (Wimberg, Meyer, Dechert, & Meyer, 2012).

  • Corrosion Inhibition Studies

    Further studies on pyridazine derivatives as corrosion inhibitors have emphasized their effectiveness in protecting iron surfaces in acidic solutions, reinforcing their industrial significance (Chetouani et al., 2003).

Biochemical Analysis

Biochemical Properties

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-8(14-13-7)15-5-1-2-6-15/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVSKNPKBUIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.